Methyl 1-formyl-2-methylcyclopropane-1-carboxylate
Description
Methyl 1-formyl-2-methylcyclopropane-1-carboxylate is a cyclopropane derivative featuring a formyl (-CHO) and methyl (-CH₃) substituent on adjacent carbons of the strained three-membered ring. The compound’s structure combines the reactivity of an aldehyde with the steric constraints of the cyclopropane framework, making it valuable in organic synthesis, particularly in cycloadditions and as a precursor for bioactive molecules.
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl 1-formyl-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-5-3-7(5,4-8)6(9)10-2/h4-5H,3H2,1-2H3 |
InChI Key |
LQWFTHBAMGPFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-formyl-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include:
Solvent: Dichloromethane or toluene
Temperature: Room temperature to reflux
Catalyst: Rhodium acetate or copper(I) chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically includes distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-formyl-2-methylcyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, room temperature
Reduction: Sodium borohydride in methanol, room temperature
Substitution: Alkyl halides or acyl chlorides in the presence of a base, such as sodium hydroxide
Major Products Formed:
Oxidation: Methyl 1-carboxy-2-methylcyclopropane-1-carboxylate
Reduction: Methyl 1-hydroxymethyl-2-methylcyclopropane-1-carboxylate
Substitution: Various substituted cyclopropane derivatives depending on the reagents used
Scientific Research Applications
Methyl 1-formyl-2-methylcyclopropane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives may serve as lead compounds for drug development.
Medicine: Studied for its potential therapeutic applications, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-formyl-2-methylcyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The formyl group can participate in nucleophilic addition reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following table summarizes key structural analogs, their substituents, molecular formulas, and distinguishing features:
Physical and Chemical Properties
- Boiling/Melting Points : Methyl esters generally exhibit lower melting points compared to carboxylic acids. For example, Methyl (1R,3S)-3-formyl-2,2-dimethylcyclopropanecarboxylate (CAS 55701-02-5) has a molecular weight of 156.18 g/mol, suggesting moderate volatility .
- Solubility : Hydrophobic substituents (e.g., isopropyl in CAS 2060030-96-6) reduce water solubility, while polar groups (hydroxyethyl in CAS 2165933-01-5) improve it .
- Stability: Formyl-containing compounds are prone to oxidation, requiring storage under inert conditions. Amino derivatives (e.g., CAS 138457-95-1) may require protection to prevent unwanted reactions .
Biological Activity
Methyl 1-formyl-2-methylcyclopropane-1-carboxylate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the cyclopropane ring and the formyl group, suggest potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a cyclopropane ring, a formyl group (-CHO), and an ester functional group, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The formyl group can participate in nucleophilic addition reactions, while the cyclopropane ring may undergo ring-opening reactions under specific conditions. These interactions can lead to modulation of biochemical pathways, influencing processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Alteration : It can affect cellular signaling mechanisms, potentially leading to altered cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The anticancer properties of this compound have been explored in several studies. Its derivatives have demonstrated cytotoxic effects against various cancer cell lines, including:
- Breast Cancer : Effective against MCF-7 and T-47D cell lines.
- Lung Cancer : Inhibitory effects observed in A549 and H358 cell lines.
These findings suggest that the compound may serve as a lead structure for developing new anticancer therapies .
Table 1: Summary of Biological Activities
Synthetic Routes and Applications
This compound can be synthesized through several methods, often involving cyclopropanation reactions. These synthetic routes are crucial for producing derivatives that may enhance biological activity or selectivity for specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
